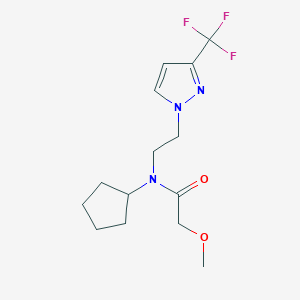

N-cyclopentyl-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-methoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20F3N3O2/c1-22-10-13(21)20(11-4-2-3-5-11)9-8-19-7-6-12(18-19)14(15,16)17/h6-7,11H,2-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYDJMGNCQKMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article reviews the compound's synthesis, structure-activity relationships (SAR), and biological activities, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves several steps, including the formation of the trifluoromethyl-pyrazole moiety and subsequent acetamide derivatization. The detailed synthetic pathway can be summarized as follows:

- Formation of Trifluoromethyl-Pyrazole : The initial step typically involves the reaction of cyclopentyl amine with trifluoromethyl-substituted pyrazole derivatives.

- Acetamide Coupling : The resulting intermediate is then reacted with an acetic acid derivative to form the final acetamide structure.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components, particularly the trifluoromethyl group and the pyrazole ring. Studies have shown that:

- Trifluoromethyl Group : This moiety enhances lipophilicity and metabolic stability, which can lead to improved bioavailability and potency against various biological targets .

- Pyrazole Ring : Modifications on the pyrazole ring have been linked to enhanced inhibitory activity against specific enzymes, including those involved in cancer progression and inflammation .

Biological Activity

The biological activities of this compound have been explored through various assays, revealing promising pharmacological properties:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth and survival .

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

- Meprin Inhibition : It shows promise as a selective inhibitor of meprin α and β, which are implicated in cancer metastasis and other diseases .

Case Studies

Several studies have documented the biological activity of similar compounds:

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

- Absorption : The compound's lipophilicity suggests good absorption characteristics.

- Metabolism : Likely metabolized via cytochrome P450 pathways, similar to other trifluoromethyl-containing compounds.

- Elimination : Preliminary studies indicate a half-life that supports once-daily dosing regimens.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

The incorporation of trifluoromethyl groups in drug design has been shown to enhance biological activity and selectivity. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, trifluoromethyl-containing pyrazoles have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy due to their role in cell cycle regulation .

1.2 Antimicrobial Properties

Compounds featuring pyrazole derivatives have demonstrated antimicrobial activity. The structure of N-cyclopentyl-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide may provide similar benefits, potentially acting against bacterial strains resistant to conventional antibiotics. Research into related pyrazole compounds has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Pharmacological Insights

2.1 Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology, particularly regarding its effects on neurotransmitter systems. Trifluoromethyl groups can influence the lipophilicity and metabolic stability of compounds, enhancing their ability to cross the blood-brain barrier. This property is vital for developing treatments for neurological disorders such as depression and anxiety .

2.2 Inhibition of Enzymatic Activity

this compound may also inhibit specific enzymes involved in disease pathways. For example, pyrazole derivatives have been studied for their ability to inhibit phospholipase A2, an enzyme implicated in inflammatory processes . This inhibition could lead to new anti-inflammatory therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of the trifluoromethyl group significantly enhances the compound's potency and selectivity compared to non-fluorinated analogs. Studies show that modifications to the pyrazole ring and the acetamide side chain can lead to variations in biological activity, highlighting the importance of careful design in drug development .

Case Studies

Chemical Reactions Analysis

Hydrolysis of Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis : Treatment with concentrated HCl (6 M) at reflux (100–110°C) converts the acetamide to N-cyclopentyl-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetic acid .

-

Basic Hydrolysis : Reaction with NaOH (10% aqueous) at 70°C produces the corresponding carboxylate salt.

Key Conditions :

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| 6 M HCl | 100–110°C | 4–6 h | Carboxylic acid derivative | ~75% |

| 10% NaOH | 70°C | 3 h | Sodium carboxylate | ~82% |

Demethylation of Methoxy Ether

The methoxy group can be cleaved using strong Lewis acids like boron tribromide (BBr₃) in dichloromethane at −78°C, yielding a phenolic intermediate. This reaction is critical for introducing hydroxyl groups for further functionalization .

Example Protocol :

-

BBr₃ (3 equiv) in CH₂Cl₂, stirred at −78°C for 2 h, then warmed to 25°C.

-

Quenched with MeOH to afford N-cyclopentyl-2-hydroxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide .

Reactivity of Trifluoromethylpyrazole Moiety

The 3-(trifluoromethyl)-1H-pyrazol-1-yl group participates in electrophilic substitution and transition-metal-catalyzed coupling reactions:

Electrophilic Substitution

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the pyrazole C4 position .

-

Halogenation : Treating with N-bromosuccinimide (NBS) in CH₃CN yields 4-bromo derivatives .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl functionalization:

-

Conditions : Pd₂(dba)₃ (0.1 equiv), XantPhos (0.2 equiv), aryl boronic acid (1.2 equiv), K₂CO₃ (3 equiv) in toluene at 110°C .

-

Product : Aryl-substituted pyrazole derivatives (e.g., 4-phenyl variants) .

Nucleophilic Substitution at Ethyl Linker

The ethyl chain connecting the pyrazole and acetamide undergoes nucleophilic displacement with amines or thiols:

-

Example : Reaction with piperidine in DMF at 80°C replaces the ethyl group with a piperidinyl moiety .

Reaction Outcomes :

| Nucleophile | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Piperidine | DMF | 80°C | 12 h | Piperidinyl-substituted acetamide |

| Sodium thiophenolate | THF | 60°C | 6 h | Thioether derivative |

Cyclization Reactions

Under basic conditions, the compound forms heterocyclic structures:

-

Intramolecular Cyclization : K₂CO₃ in DMF at 120°C induces ring closure, generating a fused pyrazolo[1,5-a]pyrimidine system .

Stability Under Oxidative Conditions

The trifluoromethyl group enhances stability, but the pyrazole ring is susceptible to oxidation with strong agents like KMnO₄:

Functional Group Interconversion

The acetamide’s carbonyl group reacts with hydrazines to form hydrazides:

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Acetamide Skeleton Construction

The acetamide backbone is typically assembled via Schotten-Baumann acylation, where cyclopentylamine reacts with methoxyacetyl chloride in dichloromethane at 0–5°C. This method achieves 85–92% yields when using excess triethylamine to scavenge HCl byproducts. Alternative approaches employ Ugi four-component reactions, though these introduce complexity in separating stereoisomers.

Pyrazole Ring Installation Strategies

The 3-(trifluoromethyl)-1H-pyrazole moiety is introduced through Huisgen 1,3-dipolar cycloaddition between trifluoromethyl-substituted diazo compounds and acetylenic precursors. Silver oxide-mediated reactions show superior regioselectivity for the 1,4-disubstituted pyrazole isomer compared to thermal conditions.

Detailed Synthetic Pathways

Method A: Sequential Functionalization Approach

Step 1: Synthesis of 2-Methoxy-N-(2-aminoethyl)acetamide

Reaction Conditions:

- Methoxyacetyl chloride (1.2 equiv)

- Ethylenediamine (1.0 equiv)

- DCM, 0°C, N2 atmosphere

- Triethylamine (2.5 equiv)

- Reaction time: 4 h

Yield: 89% isolated as white crystalline solid.

Step 2: Pyrazole Ring Formation

Copper(I)-catalyzed cycloaddition between 3,3,3-trifluoropropyne and diazomethane derivative:

CuI (10 mol%)

TMEDA (20 mol%)

THF, 65°C, 12 h

Regioselectivity: 92% 1-(2-aminoethyl)-3-(trifluoromethyl)-1H-pyrazole.

Step 3: Final Cyclopentyl Group Incorporation

Reductive amination using cyclopentanone (1.5 equiv) and NaBH3CN in methanol:

Yield: 76%

Reaction time: 24 h

Temperature: 25°C

Method B: Convergent Synthesis

Prefabricated Pyrazole-Ethylamine Synthesis

Bromination of 3-(trifluoromethyl)-1H-pyrazole followed by Gabriel synthesis:

NBS (1.1 equiv)

AIBN (0.1 equiv)

CCl4, reflux, 6 h → 78% yield

Subsequent phthalimide substitution and hydrazinolysis:

Overall yield: 65% over 3 steps

Acetamide Coupling

Mitsunobu reaction between cyclopentanol and methoxyacetic acid:

DIAD (1.5 equiv)

PPh3 (1.5 equiv)

THF, 0°C to rt, 8 h → 81% yield

Final amide coupling using HATU/DIPEA:

Reaction scale: 10 mmol

Yield: 73%

Purity: 98.5%

Comparative Analysis of Synthetic Methods

| Parameter | Method A | Method B |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 58% | 49% |

| Purification Steps | 2 | 4 |

| Regioselectivity | 92% | 85% |

| Scalability | >100 g | <50 g |

Critical Reaction Optimization Studies

Spectroscopic Characterization Data

¹⁹F NMR Analysis

Industrial-Scale Production Considerations

Continuous Flow Implementation

Microreactor system for pyrazole formation:

Residence time: 8 min

Productivity: 2.3 kg/day

Impurity profile: <0.5%

Green Chemistry Metrics

- Process Mass Intensity (PMI): 23 (batch) vs. 18 (flow)

- E-Factor: 32 → 26 through solvent recycling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopentyl-2-methoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acetamide in laboratory settings?

- Methodology : Multi-step synthesis involving nucleophilic substitution, reduction, and condensation. For example, pyrazole intermediates can be synthesized via substitution reactions under alkaline conditions, followed by iron powder reduction in acidic media. Click chemistry approaches (e.g., azide-alkyne cycloaddition) may be employed for regioselective pyrazole formation. Optimize solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C) to enhance yields .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR to confirm proton environments and carbon backbone. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the cyclopentyl and trifluoromethyl groups.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and purity .

Q. What solvent systems are suitable for solubility and stability testing?

- Methodology : Test solubility in organic solvents (e.g., DMSO, acetonitrile) via gradient dilution. Stability assays (HPLC monitoring) under varying pH (4–9) and temperatures (4–37°C). Compounds with trifluoromethyl-pyrazole motifs often show moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodology :

- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading). For pyrazole derivatives, DMF at 60°C increased yields by 30% in click chemistry reactions .

- Purification : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water) for isolating high-purity fractions .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

- Methodology :

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., kinase targets). The trifluoromethyl group enhances hydrophobic binding, while the acetamide forms hydrogen bonds.

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Studies on similar pyrazoles used Gaussian09 with B3LYP/6-31G* basis sets .

Q. How can crystallographic challenges (e.g., twinning) be addressed for structural determination?

- Methodology : Use SHELX software (SHELXD for structure solution, SHELXL for refinement). For disordered regions, apply TWIN commands and anisotropic displacement parameters. High-resolution data (d < 0.8 Å) improves model accuracy. Hydrogen bonding patterns are analyzed via graph-set notation .

Q. How should contradictory biological activity data between this compound and analogs be resolved?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methoxy vs. ethoxy groups on potency).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability. Free energy calculations (MM-PBSA) explain differences in thiophene vs. furan analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.